molecular formula C16H15F3N4O3S3 B4372244 [1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4372244
M. Wt: 464.5 g/mol
InChI Key: QLLYVLBKXRZDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, including nucleophilic addition, intramolecular cyclization, and elimination reactions. One common approach is the condensation of a suitable hydrazine with a carbonyl compound, followed by cyclization and functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that utilize transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes to achieve high yields and purity . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazol-5-ol
  • 1-methyl-(5-trifluoromethyl)-1H-pyrazole
  • Hydrazine-coupled pyrazoles

Uniqueness

[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. Its thienylsulfonyl and piperazinylcarbonyl groups, in particular, contribute to its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O3S3/c1-21-15-10(13(20-21)16(17,18)19)9-11(28-15)14(24)22-4-6-23(7-5-22)29(25,26)12-3-2-8-27-12/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLYVLBKXRZDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 5
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

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